

What is the mechanism of action of 4-TM.P?

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Compound of Interest

Compound Name: 4-TM.P

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An In-Depth Technical Guide to the Mechanism of Action of **4-TM.P**

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-TM.P, chemically identified as (E)-4-(2,6,6-trimethylcyclohex-1-enyl)but-3-en-2-ylpyrazine-2-carboxylate, is a synthetic β -ionone-derived ester with demonstrated anti-proliferative and apoptosis-inducing activities, particularly against human myeloid leukemia K562 cells. This document provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows. The core mechanism of **4-TM.P** involves its interaction with DNA, leading to cell cycle arrest and the induction of apoptosis.

Core Mechanism of Action: DNA Interaction

The primary molecular target of **4-TM.P** is calf thymus DNA (Ct-DNA). Spectroscopic and molecular dynamic simulation analyses have elucidated that **4-TM.P** binds to the minor groove of the DNA double helix.^{[1][2][3][4][5]} This interaction is the initiating event that triggers the downstream cellular effects, ultimately leading to cytotoxicity in cancer cells.

Binding Mode and Stability

Multi-spectroscopy and viscosity assays, corroborated by molecular docking studies, have confirmed that the binding of **4-TM.P** to DNA occurs in the minor groove.^{[1][2][3][4]} Molecular dynamic simulations have further validated the stability of the **4-TM.P**-DNA complex.^{[1][2][4]}

Cellular Effects

The interaction of **4-TM.P** with DNA manifests in several key cellular effects that contribute to its anti-cancer properties.

Inhibition of Cell Proliferation

4-TM.P demonstrates a dose- and time-dependent inhibition of cancer cell growth.[\[1\]](#) This cytotoxic effect has been quantified in the human myeloid leukemia K562 cell line.

Induction of Apoptosis

A significant outcome of **4-TM.P** treatment is the induction of apoptosis, or programmed cell death.[\[1\]](#)[\[2\]](#)[\[4\]](#) Morphological studies of treated K562 cells have revealed characteristic features of apoptosis.[\[1\]](#)[\[3\]](#)[\[4\]](#) The apoptotic effects of **4-TM.P** are time-dependent.

Cell Cycle Arrest

Treatment with **4-TM.P** leads to cell cycle arrest at the G0/G1 phase in K562 cells.[\[1\]](#)[\[5\]](#)[\[6\]](#) This arrest is accompanied by a significant decrease in the populations of cells in the S and G2/M phases.[\[1\]](#)

Quantitative Data

The following tables summarize the key quantitative data regarding the efficacy of **4-TM.P**.

Table 1: Cytotoxicity of 4-TM.P on K562 Cells

Time Point	IC50 Value (μM)
24 hours	65 ± 5.0
48 hours	50 ± 4.0
72 hours	25 ± 5.0

Data obtained from MTT assay on K562 human myeloid leukemia cells.[\[1\]](#)

Table 2: Cell Cycle Distribution of K562 Cells Treated with 4-TM.P (IC50)

Treatment Duration	Sub-G1 Phase (%)	G0/G1 Phase (%)	S Phase (%)	G2/M Phase (%)
Control (Untreated)	1.72	45.7	34.9	17.5
24 hours	15.6	49.5	22.0	12.0
48 hours	17.1	51.6	20.3	10.2
72 hours	40.5	34.7	14.1	8.55

Data from cell cycle analysis of K562 cells treated with the respective IC50 value of **4-TM.P** for each time point.^[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the analysis of **4-TM.P**'s mechanism of action.

Synthesis of 4-TM.P

4-TM.P, or beta-ionolpyrazinoate, is synthesized via esterification of 2-pyrazinoic acid with beta-ionol. The reaction is conducted in the presence of dicyclohexylcarbodiimide (DCC) as a coupling reagent and is catalyzed by N,N'-dimethylaminopyridine (DMAP). The activation of 2-pyrazinoic acid by DCC proceeds through an O-acylisourea intermediate, which is then subjected to nucleophilic attack by the hydroxyl group of beta-ionol to form the final ester product.^[1]

Cell Viability and Growth Inhibition Assay (MTT Assay)

- K562 cells are seeded in 96-well plates.
- The cells are exposed to varying concentrations of **4-TM.P** (typically 10–100 μ M) for 24, 48, and 72 hours.

- Following the incubation period, MTT reagent [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide] is added to each well.
- The plates are incubated to allow for the formation of formazan crystals by viable cells.
- The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
- The absorbance is measured using a microplate reader at a specific wavelength to determine cell viability.
- The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.[\[1\]](#)

Cell Cycle Analysis

- K562 cells are treated with the IC₅₀ concentration of **4-TM.P** for 24, 48, and 72 hours.
- The cells are harvested and washed with phosphate-buffered saline (PBS).
- The cells are fixed, typically with cold ethanol, to permeabilize the cell membrane.
- The fixed cells are treated with RNase to remove RNA.
- The cells are stained with a fluorescent DNA-binding dye, such as propidium iodide (PI).
- The DNA content of the cells is analyzed using a flow cytometer.
- The percentage of cells in each phase of the cell cycle (Sub-G1, G0/G1, S, and G2/M) is determined based on the fluorescence intensity.[\[1\]](#)

DNA Interaction Studies

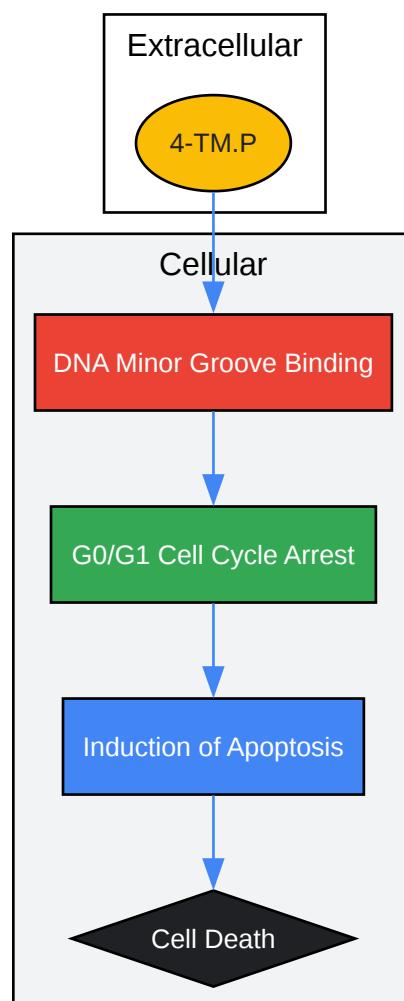
- UV-Visible Spectroscopy: The interaction between **4-TM.P** and Ct-DNA is monitored by observing changes in the absorption spectra of either the compound in the presence of increasing concentrations of DNA or vice versa.[\[1\]](#)
- Fluorescence Assays: Changes in the fluorescence emission of **4-TM.P** upon titration with Ct-DNA are measured to determine binding constants and thermodynamic parameters.[\[3\]](#)

- Viscosity Measurements: The viscosity of a DNA solution is measured in the presence of increasing concentrations of **4-TM.P**. A significant change in viscosity can indicate the mode of binding (intercalation vs. groove binding).[1][2][4]
- Molecular Docking and Dynamic Simulation: Computational methods are used to model the interaction between **4-TM.P** and a B-DNA structure to predict the binding site and conformation, and to assess the stability of the complex.[1][2][3][4]

Visualizations

Signaling Pathway of 4-TM.P-Induced Apoptosis

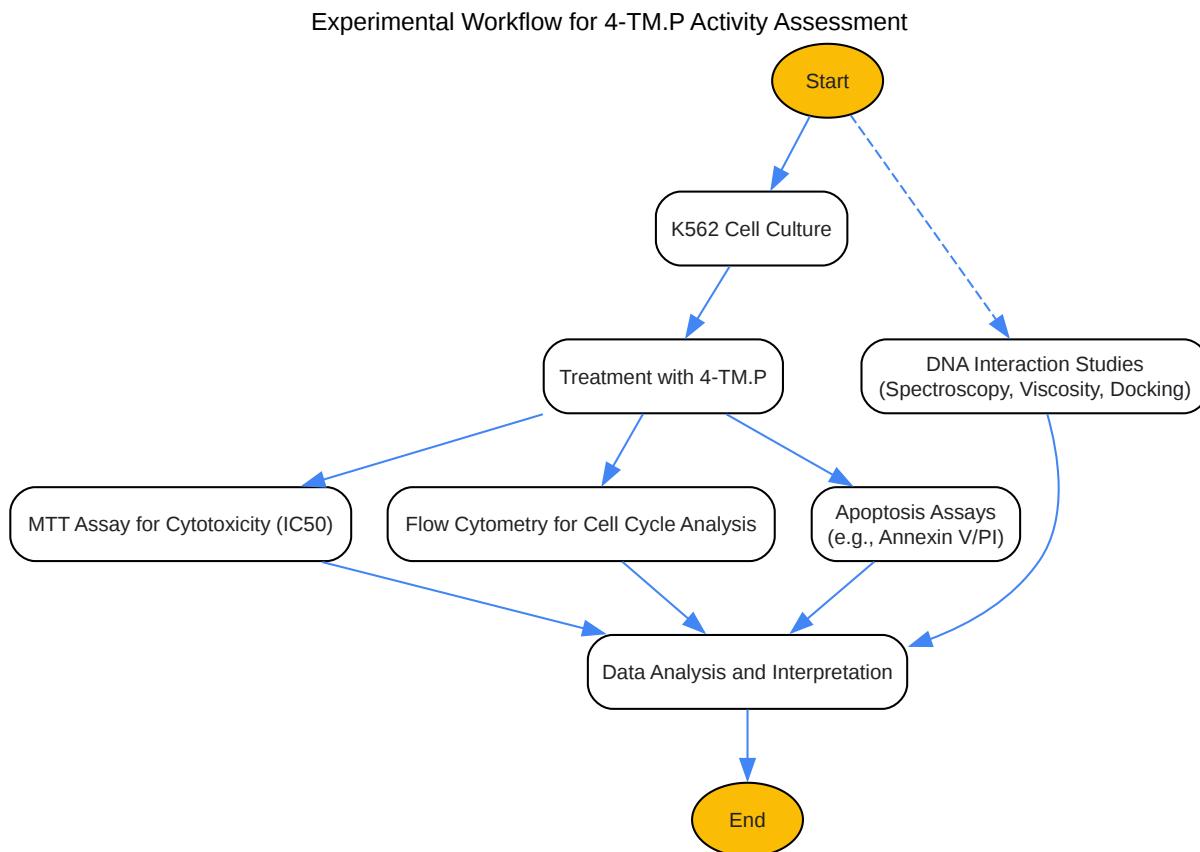
Signaling Pathway of 4-TM.P-Induced Apoptosis



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Caption: Proposed signaling pathway for **4-TM.P**-induced apoptosis.

Experimental Workflow for Assessing 4-TM.P Activity



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Caption: Workflow for evaluating the biological effects of **4-TM.P**.

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